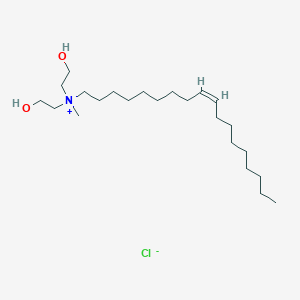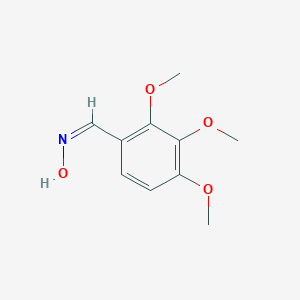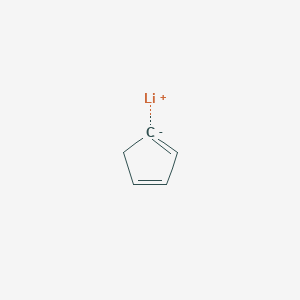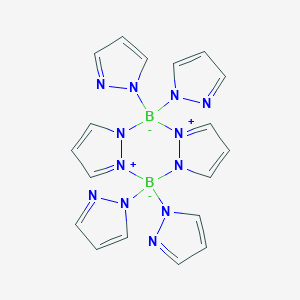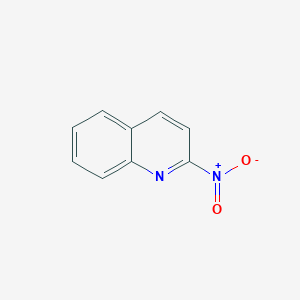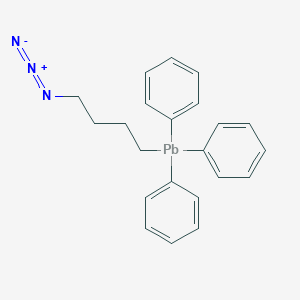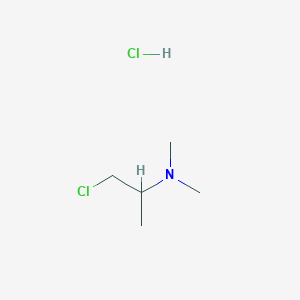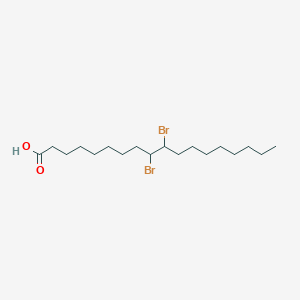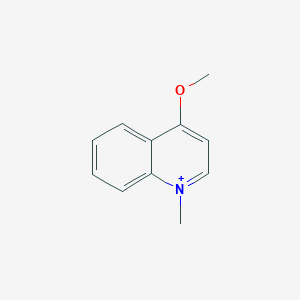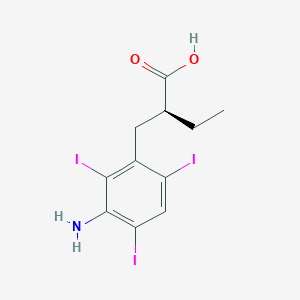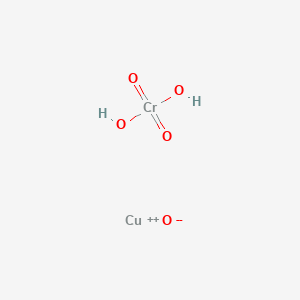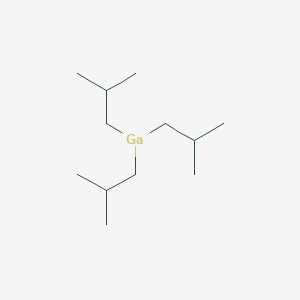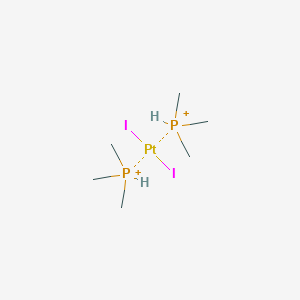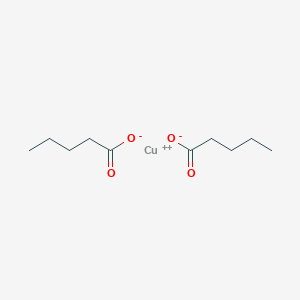
Copper divalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper divalerate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized by combining copper and valeric acid, and it has been shown to possess unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of copper divalerate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Additionally, copper divalerate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
Copper divalerate has been shown to possess unique biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in the body. Additionally, copper divalerate has been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage. Furthermore, copper divalerate has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using copper divalerate in lab experiments is its low toxicity. It has been shown to be well-tolerated in animal studies, and no significant adverse effects have been reported. Additionally, copper divalerate is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. However, one limitation of using copper divalerate in lab experiments is its instability in aqueous solutions. The compound tends to decompose rapidly in the presence of water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of copper divalerate. One area of research is the development of novel therapeutic agents based on copper divalerate. The compound's unique biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of copper divalerate and its effects on different signaling pathways in the body. Finally, there is a need for more studies to evaluate the safety and efficacy of copper divalerate in human clinical trials.
Conclusion:
In conclusion, copper divalerate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound possesses unique biochemical and physiological effects and has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to using copper divalerate in lab experiments, its low toxicity and ease of synthesis make it a convenient compound to work with. Future research on copper divalerate is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Synthesemethoden
Copper divalerate is synthesized by combining copper and valeric acid in a 1:2 molar ratio. The reaction is carried out in the presence of a solvent such as water or ethanol, and the resulting product is a blue-green powder. The purity of the compound can be determined using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Copper divalerate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, copper divalerate has been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
CAS-Nummer |
15432-57-2 |
|---|---|
Produktname |
Copper divalerate |
Molekularformel |
C10H18CuO4 |
Molekulargewicht |
265.79 g/mol |
IUPAC-Name |
copper;pentanoate |
InChI |
InChI=1S/2C5H10O2.Cu/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
NBPFTDFXKORRKN-UHFFFAOYSA-L |
SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Cu+2] |
Kanonische SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



